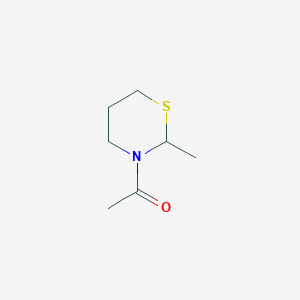
1-(2-Methyl-1,3-thiazinan-3-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methyl-1,3-thiazinan-3-yl)ethanone, also known as MTE, is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields. MTE is a heterocyclic compound that contains a thiazine ring and a ketone functional group.
作用機序
The mechanism of action of 1-(2-Methyl-1,3-thiazinan-3-yl)ethanone is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes, such as topoisomerase II. Topoisomerase II is an enzyme that is involved in DNA replication and cell division, and its inhibition can lead to cell death.
生化学的および生理学的効果
Studies have shown that 1-(2-Methyl-1,3-thiazinan-3-yl)ethanone can induce apoptosis in cancer cells, making it a promising candidate for the development of new cancer therapies. 1-(2-Methyl-1,3-thiazinan-3-yl)ethanone has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.
実験室実験の利点と制限
One advantage of using 1-(2-Methyl-1,3-thiazinan-3-yl)ethanone in lab experiments is that it is relatively easy to synthesize and can be obtained in high purity. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
将来の方向性
There are several potential future directions for research on 1-(2-Methyl-1,3-thiazinan-3-yl)ethanone. One area of interest is the development of new cancer therapies based on 1-(2-Methyl-1,3-thiazinan-3-yl)ethanone. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in vivo.
Another area of interest is the development of new materials based on 1-(2-Methyl-1,3-thiazinan-3-yl)ethanone. Thiazine-based polymers have unique properties that make them suitable for a variety of applications, and further research is needed to explore their potential uses.
Finally, there is potential for the development of new water quality monitoring tools based on 1-(2-Methyl-1,3-thiazinan-3-yl)ethanone. Further studies are needed to optimize its selectivity and sensitivity for the detection of specific heavy metal ions in water.
In conclusion, 1-(2-Methyl-1,3-thiazinan-3-yl)ethanone is a chemical compound that has potential applications in various scientific fields. Its synthesis method is relatively simple, and it has been studied for its potential use in medicinal chemistry, materials science, and environmental science. Further research is needed to fully understand its mechanism of action and to explore its potential uses in these fields.
合成法
1-(2-Methyl-1,3-thiazinan-3-yl)ethanone can be synthesized through the reaction of 2-amino-1,3-thiazine with acetic anhydride and methyl iodide. The reaction produces 1-(2-Methyl-1,3-thiazinan-3-yl)ethanone as a white crystalline solid with a melting point of 88-89°C. The synthesis of 1-(2-Methyl-1,3-thiazinan-3-yl)ethanone is relatively simple and can be performed using standard laboratory equipment.
科学的研究の応用
1-(2-Methyl-1,3-thiazinan-3-yl)ethanone has been studied for its potential applications in various scientific fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, 1-(2-Methyl-1,3-thiazinan-3-yl)ethanone has been investigated for its potential as an antitumor agent. Studies have shown that 1-(2-Methyl-1,3-thiazinan-3-yl)ethanone can induce apoptosis in cancer cells, making it a promising candidate for the development of new cancer therapies.
In materials science, 1-(2-Methyl-1,3-thiazinan-3-yl)ethanone has been studied for its potential use as a building block in the synthesis of new materials. 1-(2-Methyl-1,3-thiazinan-3-yl)ethanone can be used to synthesize thiazine-based polymers, which have unique properties that make them suitable for a variety of applications, such as drug delivery and sensing.
In environmental science, 1-(2-Methyl-1,3-thiazinan-3-yl)ethanone has been investigated for its potential use as a sensor for the detection of heavy metal ions in water. 1-(2-Methyl-1,3-thiazinan-3-yl)ethanone can be modified to selectively bind to specific heavy metal ions, making it a promising candidate for the development of new water quality monitoring tools.
特性
CAS番号 |
118515-27-8 |
|---|---|
製品名 |
1-(2-Methyl-1,3-thiazinan-3-yl)ethanone |
分子式 |
C7H13NOS |
分子量 |
159.25 g/mol |
IUPAC名 |
1-(2-methyl-1,3-thiazinan-3-yl)ethanone |
InChI |
InChI=1S/C7H13NOS/c1-6(9)8-4-3-5-10-7(8)2/h7H,3-5H2,1-2H3 |
InChIキー |
IPADAWRUMRMPOX-UHFFFAOYSA-N |
SMILES |
CC1N(CCCS1)C(=O)C |
正規SMILES |
CC1N(CCCS1)C(=O)C |
同義語 |
2H-1,3-Thiazine, 3-acetyltetrahydro-2-methyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



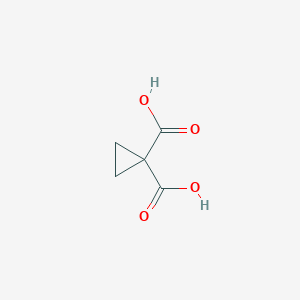
![Spiro[2H-indole-2,3'-[3H]naphth[2,1-b][1,4]oxazine], 1,3-dihydro-1,3,3-trimethyl-6'-(1-piperidinyl)-](/img/structure/B44198.png)
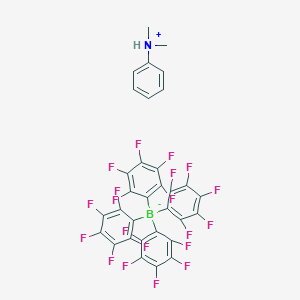
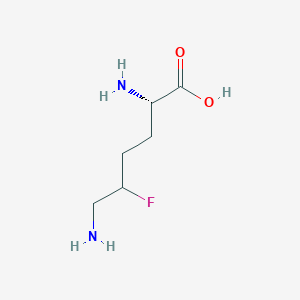
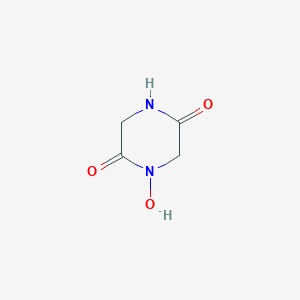
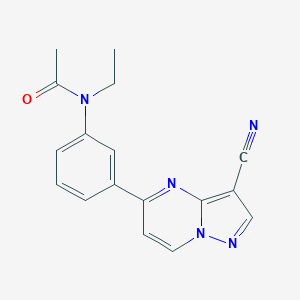
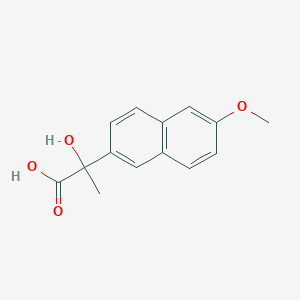
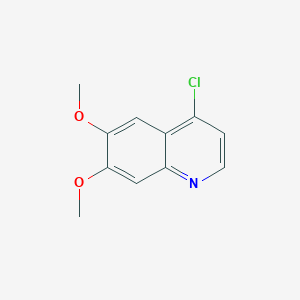
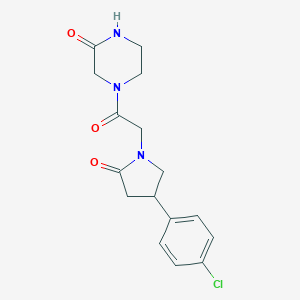
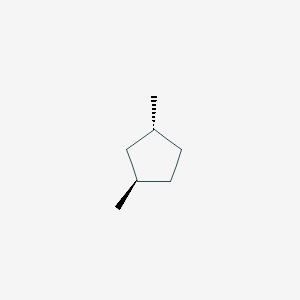
![[(E,2S,3R)-3-hydroxy-2-[12-(pyren-1-ylsulfonylamino)dodecanoylamino]heptadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B44220.png)
![4-Phenyl-4h-thieno[3,2-c]chromene-2-carboxamide](/img/structure/B44222.png)
![1-[(3-Bromo-4-methoxyphenyl)methyl]-6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B44224.png)
![3-(Chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B44226.png)